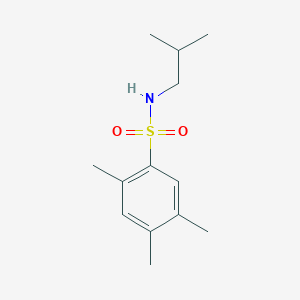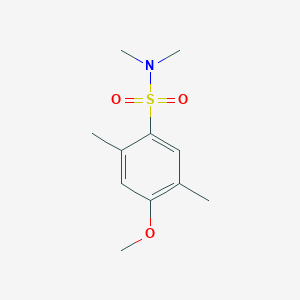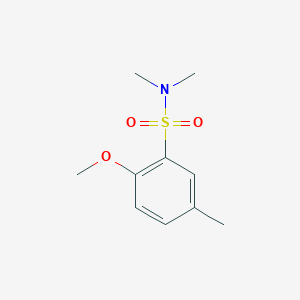
N-isobutyl-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-2,4,5-trimethylbenzenesulfonamide, also known as IBTMS, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields. IBTMS is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-isobutyl-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of squalene epoxidase, an enzyme involved in the synthesis of ergosterol.
Biochemical and Physiological Effects
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in various organisms. In bacteria, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Staphylococcus aureus and Escherichia coli. In fungi, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and reproduction of certain strains, including Candida albicans and Aspergillus fumigatus. In plants, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the growth and development of certain species, including Arabidopsis thaliana and Zea mays.
Advantages and Limitations for Lab Experiments
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-isobutyl-2,4,5-trimethylbenzenesulfonamide also has some limitations, including its low water solubility, which can make it difficult to use in aqueous systems, and its potential toxicity to certain organisms.
Future Directions
There are several potential future directions for research on N-isobutyl-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-isobutyl-2,4,5-trimethylbenzenesulfonamide. Another area of interest is the exploration of N-isobutyl-2,4,5-trimethylbenzenesulfonamide as a potential therapeutic agent for various diseases, including fungal infections and inflammatory disorders. Additionally, there is potential for N-isobutyl-2,4,5-trimethylbenzenesulfonamide to be used in the development of new materials with unique properties, such as biodegradable plastics and lubricants.
Synthesis Methods
N-isobutyl-2,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.
Scientific Research Applications
N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been investigated for its antifungal, antibacterial, and anti-inflammatory properties. In agriculture, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been explored as a potential herbicide and insecticide due to its ability to inhibit the growth of certain plants and insects. In material science, N-isobutyl-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use as a plasticizer and lubricant.
properties
Product Name |
N-isobutyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)8-14-17(15,16)13-7-11(4)10(3)6-12(13)5/h6-7,9,14H,8H2,1-5H3 |
InChI Key |
SQGYAEWEAWYTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)






![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)




